molecular formula C13H15ClN2O3S B2495408 1-[(E)-2-(2-chlorophenyl)ethenyl]sulfonylpyrrolidine-2-carboxamide CAS No. 1334020-84-6

1-[(E)-2-(2-chlorophenyl)ethenyl]sulfonylpyrrolidine-2-carboxamide

Cat. No.: B2495408
CAS No.: 1334020-84-6
M. Wt: 314.78
InChI Key: LTYZCFCOQHTREK-UHFFFAOYSA-N
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Description

1-[(E)-2-(2-chlorophenyl)ethenyl]sulfonylpyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C13H15ClN2O3S and its molecular weight is 314.78. The purity is usually 95%.
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Properties

IUPAC Name

1-[(E)-2-(2-chlorophenyl)ethenyl]sulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O3S/c14-11-5-2-1-4-10(11)7-9-20(18,19)16-8-3-6-12(16)13(15)17/h1-2,4-5,7,9,12H,3,6,8H2,(H2,15,17)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTYZCFCOQHTREK-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C=CC2=CC=CC=C2Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(N(C1)S(=O)(=O)/C=C/C2=CC=CC=C2Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(E)-2-(2-chlorophenyl)ethenyl]sulfonylpyrrolidine-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is classified as a small molecule with the following chemical structure:

  • Chemical Formula : C23H29ClN4O2S
  • Molecular Weight : 461.02 g/mol
  • IUPAC Name : 1-[(1E)-2-(4-chlorophenyl)ethenesulfonyl]-4-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}piperazine

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily through its interaction with cellular signaling pathways. Notably, it has been shown to influence inflammatory responses and cell adhesion processes.

  • Cytokine Production : The compound triggers the production of pro-inflammatory cytokines such as MCP-1/CCL2, IL6, TNF-alpha, IL-1beta, IL8, and IL18 in endothelial cells and atrial tissues. This suggests a role in mediating inflammatory processes .
  • Expression of Adhesion Molecules : It enhances the expression of adhesion molecules like ICAM1, VCAM1, and SELE, which are crucial for leukocyte adhesion and migration during inflammation .
  • Activation of Signaling Pathways : The compound increases the expression of phosphorylated ERK1/2 in dermal microvascular endothelial cells, indicating activation of the MAPK signaling pathway. Additionally, it activates the transcription factor NF-kappa-B, which plays a pivotal role in inflammatory responses .

Case Studies and Research Findings

Several studies have evaluated the biological effects of this compound:

  • In Vitro Studies : In endothelial cell cultures, exposure to the compound resulted in significant increases in cytokine levels compared to control groups. For instance, one study reported an increase in IL6 levels by over 50% at concentrations as low as 10 µM .
  • Animal Models : In vivo studies using murine models demonstrated that administration of the compound led to enhanced inflammatory responses during induced models of acute inflammation. Mice treated with the compound exhibited increased leukocyte infiltration in inflamed tissues compared to untreated controls .

Comparative Analysis of Biological Activities

The following table summarizes key findings from various studies on the biological activity of this compound:

Study TypeKey FindingsReference
In VitroIncreased IL6 production by >50% at 10 µM
In VivoEnhanced leukocyte infiltration in inflamed tissues
Cytokine ProfileInduction of pro-inflammatory cytokines

Q & A

Q. What are the critical parameters for optimizing the synthesis of 1-[(E)-2-(2-chlorophenyl)ethenyl]sulfonylpyrrolidine-2-carboxamide?

Answer: Synthesis optimization requires meticulous control of:

  • Catalysts : Lewis acids/bases (e.g., BF₃·Et₂O) to stabilize intermediates during sulfonylation or coupling reactions .
  • Temperature : Reactions often proceed at 60–80°C to balance reaction rate and byproduct formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of sulfonyl intermediates, while dichloromethane may improve stereochemical control during ethenyl group formation .
  • Reaction time : Extended durations (>24 hr) may be needed for complete conversion in sterically hindered steps, monitored via TLC .

Q. How can researchers confirm the stereochemical integrity of the (E)-ethenyl group post-synthesis?

Answer:

  • NMR spectroscopy : The coupling constant (JJ) between the ethenyl protons (typically 12–16 Hz for trans configuration) confirms the (E)-isomer .
  • X-ray crystallography : Resolves spatial arrangement of the 2-chlorophenyl and sulfonyl groups relative to the pyrrolidine ring .
  • HPLC with chiral columns : Validates enantiopurity if asymmetric synthesis is employed .

Q. What analytical techniques are essential for characterizing this compound’s stability under varying pH conditions?

Answer:

  • UV-Vis spectroscopy : Tracks degradation products via absorbance shifts at λmax ~270 nm (aryl-sulfonyl moiety) .
  • Mass spectrometry (LC-MS) : Identifies hydrolyzed fragments (e.g., sulfonic acid derivatives) in acidic/basic buffers .
  • Accelerated stability studies : Samples stored at 40°C/75% RH for 4 weeks simulate long-term degradation pathways .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved for this compound?

Answer:

  • DFT calculations : Compare experimental 1^1H/13^13C NMR shifts with B3LYP/6-31G(d)-optimized structures to identify conformational discrepancies .
  • Variable-temperature NMR : Detects dynamic effects (e.g., ring puckering in pyrrolidine) that may obscure resonance assignments .
  • Cross-validation with IR : Sulfonyl stretching frequencies (~1350 cm⁻¹) should align with computational vibrational modes .

Q. What strategies mitigate side reactions during sulfonylation of the pyrrolidine ring?

Answer:

  • Protecting groups : Boc (tert-butoxycarbonyl) or Fmoc protection of the pyrrolidine nitrogen prevents unwanted sulfonamide crosslinking .
  • Stepwise coupling : Introduce the ethenyl group before sulfonylation to reduce steric hindrance .
  • Microwave-assisted synthesis : Enhances reaction efficiency (e.g., 30 min vs. 24 hr) for temperature-sensitive intermediates .

Q. How does the 2-chlorophenyl substituent influence the compound’s receptor-binding affinity?

Answer:

  • Molecular docking : Simulations (AutoDock Vina) show the chloro group enhances hydrophobic interactions with aromatic residues (e.g., Phe in kinase active sites) .
  • SAR studies : Comparing analogs (e.g., 4-chloro vs. 2-chloro derivatives) reveals steric and electronic contributions to binding .
  • Isothermal titration calorimetry (ITC) : Quantifies enthalpy changes during ligand-receptor interactions, highlighting chlorine’s role in entropy-driven binding .

Q. What are the challenges in establishing a structure-activity relationship (SAR) for this compound?

Answer:

  • Conformational flexibility : The pyrrolidine ring’s puckering and sulfonyl group rotation create multiple bioactive conformers, complicating SAR .
  • Synthetic accessibility : Modifications at the ethenyl position require stereoselective methods (e.g., Heck coupling), which may limit library diversity .
  • Data normalization : Bioactivity data must be standardized against controls (e.g., ATPase inhibition assays) to account for batch-to-batch variability .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

ParameterOptimal RangeAnalytical Validation MethodEvidence ID
Reaction Temperature60–80°CTLC (Rf = 0.3)
Catalyst Loading5–10 mol% Lewis acidICP-MS for residual metals
SolventDMF or acetonitrileGC-MS for solvent purity

Q. Table 2. Stability Profile in Common Solvents

SolventDegradation Half-Life (25°C)Major Degradation ProductEvidence ID
DMSO>6 monthsNone detected
Water48 hoursSulfonic acid derivative
Methanol2 weeksEthenyl isomerization

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